molecular formula C9H16BrClO8 B14598128 Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol CAS No. 61207-81-6

Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol

Cat. No.: B14598128
CAS No.: 61207-81-6
M. Wt: 367.57 g/mol
InChI Key: FAFZHWJTDISRDE-UHFFFAOYSA-N
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Description

Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol is a complex organic compound with a unique structure that includes both halogen and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a dioxepane precursor, followed by the introduction of acetic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1,4-dioxepane-5,7-diol
  • 6-chloro-1,4-dioxepane-5,7-diol
  • Acetic acid;1,4-dioxepane-5,7-diol

Uniqueness

Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and interactions compared to similar compounds. This dual halogenation provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

61207-81-6

Molecular Formula

C9H16BrClO8

Molecular Weight

367.57 g/mol

IUPAC Name

acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol

InChI

InChI=1S/C5H8BrClO4.2C2H4O2/c6-5(7)3(8)10-1-2-11-4(5)9;2*1-2(3)4/h3-4,8-9H,1-2H2;2*1H3,(H,3,4)

InChI Key

FAFZHWJTDISRDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1COC(C(C(O1)O)(Cl)Br)O

Origin of Product

United States

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